Diethyl 5,5'-[(3-methylthiophen-2-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Functional groups such as ethoxycarbonyl, hydroxy, and methyl groups are introduced through various organic reactions, including esterification, hydroxylation, and alkylation.
Coupling reactions: The final step involves coupling the substituted thiophene rings to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The ethoxycarbonyl groups can be reduced to alcohols or alkanes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple functional groups allows it to participate in diverse chemical interactions and pathways.
Comparison with Similar Compounds
ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can be compared with other thiophene derivatives, such as:
2,5-Dimethylthiophene: Lacks the complex functional groups present in the target compound, resulting in different chemical properties and applications.
3-Hydroxythiophene: Contains a hydroxy group but lacks other substituents, leading to simpler reactivity.
Ethyl 2-thiophenecarboxylate:
The unique combination of functional groups in ETHYL 5-[4-(ETHOXYCARBONYL)-3-HYDROXY-5-METHYL-2-THIENYLMETHYL]-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE distinguishes it from these simpler compounds, providing it with distinct reactivity and a broader range of applications.
Properties
Molecular Formula |
C22H24O6S3 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxycarbonyl-3-hydroxy-5-methylthiophen-2-yl)-(3-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H24O6S3/c1-6-27-21(25)13-11(4)30-19(16(13)23)15(18-10(3)8-9-29-18)20-17(24)14(12(5)31-20)22(26)28-7-2/h8-9,15,23-24H,6-7H2,1-5H3 |
InChI Key |
IFALLTATXHSQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1O)C(C2=C(C=CS2)C)C3=C(C(=C(S3)C)C(=O)OCC)O)C |
Origin of Product |
United States |
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